![molecular formula C7H3BrClIN2 B1487836 5-Brom-4-chlor-3-iod-1H-Pyrrolo[2,3-b]pyridin CAS No. 1092579-75-3](/img/structure/B1487836.png)

5-Brom-4-chlor-3-iod-1H-Pyrrolo[2,3-b]pyridin

Übersicht

Beschreibung

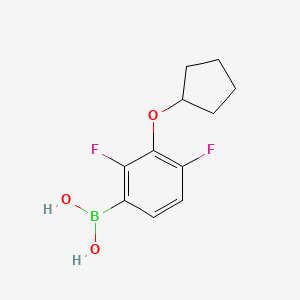

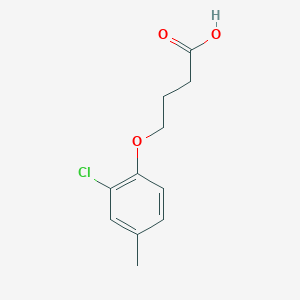

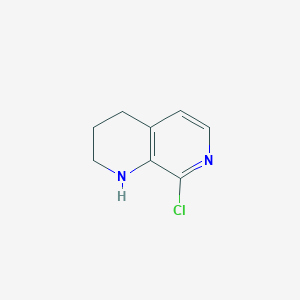

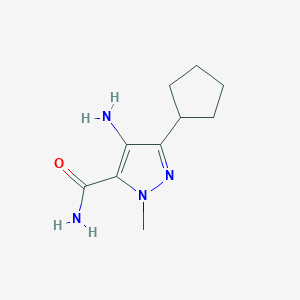

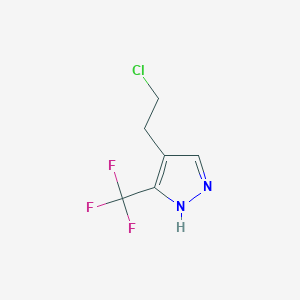

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese einer großen Bandbreite an heterocyclischen Verbindungen. Ihre halogenierte Struktur ist besonders nützlich für Kreuzkupplungsreaktionen, die eine zentrale Rolle beim Aufbau komplexer molekularer Architekturen spielen, die in vielen Arzneimitteln vorkommen .

Biomedizinische Forschung

Aufgrund ihrer strukturellen Ähnlichkeit zu Nukleotiden wird diese Verbindung in der biomedizinischen Forschung zur Untersuchung von Interaktionen mit biologischen Makromolekülen verwendet. Sie kann helfen, die Bindungsmechanismen von Medikamenten an ihre Zielstrukturen zu verstehen, was für die Arzneimittelentwicklung von entscheidender Bedeutung ist .

Materialwissenschaften

In der Materialwissenschaft ermöglicht die einzigartige Struktur der Verbindung die Entwicklung neuartiger organischer Halbleiter. Diese Materialien werden hinsichtlich ihres potenziellen Einsatzes in elektronischen Geräten untersucht, z. B. organische Leuchtdioden (OLEDs) und Solarzellen .

Katalyse

Forscher nutzen diese Verbindung in Katalyse-Studien, um neue Katalysatoren zu entwickeln, die chemische Reaktionen erleichtern oder beschleunigen können. Dies hat Auswirkungen darauf, chemische Prozesse effizienter und umweltfreundlicher zu gestalten .

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie werden Derivate dieser Verbindung hinsichtlich ihres Potenzials als Pestizide oder Herbizide untersucht. Die in der Verbindung vorhandenen Halogene können für die biologische Aktivität gegen verschiedene Schädlinge und Unkräuter entscheidend sein .

Antiproliferative Mittel

Die Verbindung wurde auf ihre antiproliferativen Eigenschaften gegen bestimmte Krebszelllinien untersucht. Sie dient als Gerüst für die Entwicklung neuer Antikrebsmittel, insbesondere als Inhibitoren spezifischer Enzyme oder Rezeptoren, die am Fortschreiten von Krebs beteiligt sind .

Enzyminhibition

Sie wird auch hinsichtlich ihrer Rolle als Enzyminhibitor untersucht. So wurde sie beispielsweise zur Untersuchung der humanen Neutrophilen Elastase (HNE) verwendet, was für die Erforschung entzündlicher Erkrankungen von Bedeutung ist .

Fluoreszierende Sonden

Aufgrund des Vorhandenseins schwerer Halogene kann diese Verbindung so modifiziert werden, dass sie als fluoreszierende Sonde wirkt. Solche Sonden sind wertvolle Werkzeuge in der Biochemie und Molekularbiologie zur Bildgebung und Verfolgung biologischer Prozesse in Echtzeit .

Wirkmechanismus

Target of Action

This compound is a heterocyclic compound and is often used as a building block in organic synthesis

Mode of Action

As a chemical intermediate, it is primarily used in the synthesis of more complex molecules . The specific interactions with its targets and the resulting changes are subject to the final compound it is used to synthesize.

Biochemical Pathways

As a building block in organic synthesis, its effects on biochemical pathways would be determined by the final compound it is used to create .

Pharmacokinetics

As a chemical intermediate, its pharmacokinetic properties would be largely dependent on the final compound it is used to synthesize .

Result of Action

As a chemical intermediate, its effects would be determined by the final compound it is used to create .

Action Environment

As a chemical intermediate, these factors would be largely dependent on the final compound it is used to synthesize .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications, especially in cancer treatment.

Cellular Effects

The effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, making it a potential candidate for anti-cancer therapies.

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition disrupts the normal signaling processes, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation over time can lead to reduced efficacy in inhibiting FGFRs and other target enzymes.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s ability to interact with its target enzymes and proteins, thereby affecting its overall efficacy.

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYALTXITHNDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN=C2N1)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719212 | |

| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092579-75-3 | |

| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)